molecular formula C14H11ClO3 B8625835 4-(4-Chloro-benzyloxy)-2-hydroxybenzaldehyde

4-(4-Chloro-benzyloxy)-2-hydroxybenzaldehyde

Cat. No. B8625835
M. Wt: 262.69 g/mol
InChI Key: AONSQBQRSQOHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-benzyloxy)-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chloro-benzyloxy)-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-benzyloxy)-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Chloro-benzyloxy)-2-hydroxybenzaldehyde

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H11ClO3/c15-12-4-1-10(2-5-12)9-18-13-6-3-11(8-16)14(17)7-13/h1-8,17H,9H2

InChI Key

AONSQBQRSQOHLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 2,4-dihydroxybenzaldehyde (6.62 g, 48 mmol, Fluka), potassium fluoride (5.57 g, 96 mmol, Aldrich) and 4-chlorobenzyl chloride (13.50 g, 84 mmol, Aldrich) in acetonitrile (50 mL) was heated at 90° C. for 24 hours. After cooling, the mixture was partitioned between ether (2×100 mL) and water (2×100 mL). Organic layers were washed with brine (100 mL), combined, dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (Biotage 75S, hexanes, then hexanes-dichloromethane 1:1 as solvent) to give partial separation. Pure fractions of product were combined and concentrated and the residue crystallized from hexanes with traces of dichloromethane to give 4-(4-chloro-benzyloxy)-2-hydroxy-benzaldehyde as white crystals. (Yield 4.74 g). Mother liquor and impure fractions were combined and further purified by flash chromatography (Biotage 40L, same solvent as before) and pure fractions were combined and concentrated. The residue was re-crystallized to give second crop of 4-(4-chloro-benzyloxy)-2-hydroxy-benzaldehyde. (Yield 3.03 g).
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